3-fluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Description

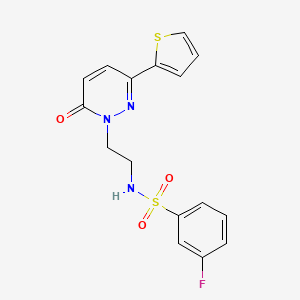

3-Fluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a pyridazinone derivative featuring a thiophene substituent at the 3-position of the pyridazinone ring and a 3-fluorobenzenesulfonamide group linked via an ethyl chain. The compound’s structural uniqueness arises from its sulfonamide moiety and heterocyclic components, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name |

3-fluoro-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O3S2/c17-12-3-1-4-13(11-12)25(22,23)18-8-9-20-16(21)7-6-14(19-20)15-5-2-10-24-15/h1-7,10-11,18H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFWRAMXGRBYLMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-fluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide moiety, which is known for its biological activity, particularly in drug development. The presence of a fluorine atom and a pyridazine ring contributes to its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Tyrosine Kinase Inhibition : Similar compounds have been shown to inhibit tyrosine kinases, such as c-Met and Mps-1 (also known as TTK), which are involved in various signaling pathways related to cancer progression .

- Anti-Cancer Activity : The compound may exhibit cytotoxic effects against various cancer cell lines. For instance, structures similar to this compound have demonstrated significant anti-proliferative activity in vitro, particularly against tumor cells through apoptosis induction .

- Neuroprotective Effects : Compounds with sulfonamide groups have been explored for their neuroprotective properties. They may act as inhibitors of acetylcholinesterase (AChE), which is relevant in the treatment of Alzheimer's disease .

Research Findings and Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

Table 1: Summary of Biological Activities

Case Study: Anti-Cancer Activity

In a study examining the anti-cancer properties of similar compounds, researchers found that certain pyridazine derivatives exhibited potent cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapy agents like bleomycin. This suggests that modifications to the pyridazine structure can enhance biological activity and selectivity for cancer cells .

Clinical Relevance

The implications for treating hyper-proliferative diseases are significant. The ability to inhibit key kinases involved in tumor growth presents a promising avenue for therapeutic development. Additionally, the neuroprotective properties may provide benefits in treating neurodegenerative diseases.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to 3-fluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide exhibit significant antimicrobial properties. For instance, research has shown that pyridazine derivatives can effectively inhibit the growth of various pathogenic microorganisms, making them potential candidates for developing new antibiotics . The presence of the thiophene moiety is particularly noteworthy as it enhances the compound's ability to penetrate microbial membranes, thereby increasing its efficacy .

Anticancer Properties

The compound's structural features suggest potential anticancer applications. Studies have demonstrated that similar sulfonamide compounds can induce apoptosis in cancer cells through the activation of caspase pathways. For example, the induction of reactive oxygen species (ROS) has been linked to the cytotoxic effects observed in several cancer cell lines . This mechanism indicates that this compound may also exhibit similar properties, warranting further investigation.

Enzyme Inhibition

Another promising application lies in enzyme inhibition. Compounds with a sulfonamide group have been shown to inhibit various enzymes crucial for microbial and tumor growth. For instance, they can act as competitive inhibitors for carbonic anhydrase, an enzyme implicated in tumor progression and metastasis . This suggests that this compound could be explored as a lead compound for developing enzyme inhibitors.

Phytopathogenic Control

The use of this compound in agriculture is particularly relevant for controlling phytopathogenic microorganisms. Research has shown that similar compounds can effectively manage diseases caused by fungi and bacteria in crops. The compound's ability to disrupt cellular processes in pathogens makes it a candidate for developing new fungicides or bactericides .

Plant Growth Regulation

Additionally, compounds with a pyridazine structure have been studied for their plant growth regulatory properties. They can influence plant metabolism and growth patterns, potentially leading to enhanced crop yields and resistance to environmental stresses . This application could be particularly beneficial in sustainable agriculture practices.

Nanotechnology

In materials science, this compound may play a role in nanotechnology applications. Its chemical properties allow it to serve as a precursor for synthesizing nanomaterials with specific functionalities. For instance, phenolic-enabled nanotechnology has been explored for creating biocompatible materials used in drug delivery systems and biosensing applications . The incorporation of this compound into nanostructures could enhance their stability and effectiveness.

Sensor Development

Moreover, the development of sensors utilizing this compound could lead to advancements in detecting biological markers or environmental pollutants. The unique electronic properties of thiophene derivatives make them suitable for constructing sensitive detection platforms .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyridazinone and sulfonamide derivatives, focusing on substituents, physicochemical properties, and biological activities.

Structural Analogues with Pyridazinone Cores

Pyridazinone derivatives often vary in substituents at the 3-position and the sulfonamide-linked side chains. Key examples include:

Key Observations:

- Substituent Impact: The target compound’s thiophene group at the pyridazinone 3-position distinguishes it from piperazine-based analogs (e.g., compounds 15, 20). Thiophene’s electron-rich aromatic system may enhance binding to hydrophobic pockets in biological targets compared to bulkier piperazine substituents .

- Sulfonamide Linkage : The ethyl chain in the target compound provides flexibility, similar to compound 1p, which shows potent kinase inhibition. This contrasts with rigid acetohydrazide derivatives (e.g., 15, 20), where the hydrazide moiety may limit conformational adaptability .

- Biological Activity: While the target compound’s activity is unreported, piperazine-containing analogs (e.g., 15) demonstrate cytotoxicity against gastric cancer (AGS) cells, suggesting that the pyridazinone core is critical for anti-proliferative effects. The absence of a piperazine group in the target may shift its pharmacological profile toward different targets, such as kinases or receptors .

Sulfonamide Derivatives with Heterocyclic Moieties

Sulfonamide-based compounds with thiophene or fluorophenyl groups exhibit diverse bioactivities:

Key Observations:

- Thiophene vs. Fluorophenyl: The target compound’s thiophene group may confer distinct electronic and steric properties compared to fluorophenyl-substituted sulfonamides (e.g., compound in ).

- Bioactivity Trends : Fluorinated sulfonamides are prevalent in kinase inhibitors (e.g., compound 1p) and receptor modulators, highlighting the role of fluorine in improving metabolic stability and binding specificity .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

The synthesis of 3-fluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide involves multi-step protocols, including:

- Key Steps : Cyclization of pyridazinone intermediates, sulfonamide coupling, and functionalization of the thiophene moiety.

- Critical Conditions :

- Solvents : Dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) for solubility and reactivity .

- Catalysts : Palladium-based catalysts for cross-coupling reactions involving thiophene groups.

- Temperature : Controlled heating (60–80°C) to avoid side reactions .

| Parameter | Typical Range | Impact on Yield/Purity |

|---|---|---|

| Solvent | DMSO/THF | High polarity improves sulfonamide coupling efficiency |

| Reaction Time | 12–24 hours | Longer durations reduce unreacted intermediates |

| pH Control | Neutral to slightly basic | Prevents hydrolysis of sulfonamide |

Methodological Tip : Monitor reaction progress via HPLC to track intermediate formation and optimize stoichiometry .

Q. How is structural characterization performed to confirm the compound’s identity?

Analytical Workflow :

Nuclear Magnetic Resonance (NMR) :

- 1H/13C NMR : Assign peaks for fluorine (δ ~ -120 ppm for 19F NMR) and sulfonamide protons (δ 7–8 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the pyridazinone and thiophene groups.

High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated [M+H]+ for C17H14FN3O3S: 368.08) .

X-ray Crystallography (if crystalline): Validate 3D conformation and hydrogen-bonding patterns of the sulfonamide group.

Common Pitfalls : Impurities from incomplete purification can obscure NMR signals. Use preparative HPLC with a C18 column for final purification .

Q. What are the common chemical reactions and mechanistic pathways for this compound?

The sulfonamide and pyridazinone moieties enable reactivity such as:

- Oxidation : m-Chloroperbenzoic acid (mCPBA) oxidizes thiophene to sulfoxide derivatives .

- Nucleophilic Substitution : Amines or thiols displace the fluorine atom under basic conditions (e.g., K2CO3 in DMF) .

- Enzyme Inhibition : The sulfonamide group mimics enzyme substrates (e.g., carbonic anhydrase), acting as a competitive inhibitor via hydrogen bonding .

Mechanistic Insight : Reaction kinetics for substitution reactions are pH-dependent due to sulfonamide protonation states .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

SAR Strategies :

- Modifications :

- Replace the thiophene group with other heterocycles (e.g., furan, pyridine) to alter binding affinity .

- Introduce electron-withdrawing groups (e.g., -CF3) on the benzene ring to enhance metabolic stability .

- Evaluation Methods :

- In Vitro Assays : Measure IC50 against target enzymes (e.g., kinases, proteases).

- Molecular Docking : Use software like AutoDock to predict interactions with biological targets (e.g., ATP-binding pockets) .

Case Study : Analogs with bulkier substituents on the pyridazinone ring showed reduced off-target effects in kinase inhibition assays .

Q. How can researchers resolve contradictions in experimental data, such as inconsistent yields or bioactivity?

Root Causes and Solutions :

- Yield Discrepancies :

- Variable Catalyst Activity : Use fresh batches of Pd/C or switch to immobilized catalysts for reproducibility .

- Moisture Sensitivity : Perform reactions under inert atmosphere (N2/Ar) .

- Bioactivity Variability :

- Aggregation Effects : Test compounds at multiple concentrations with dynamic light scattering (DLS) to detect aggregates .

- Metabolic Instability : Use LC-MS to identify degradation products in cell media .

Q. What computational methods are effective for predicting target interactions and optimizing pharmacokinetics?

Computational Toolkit :

- Molecular Dynamics (MD) Simulations : Simulate binding stability of the sulfonamide-enzyme complex over 100-ns trajectories .

- ADMET Prediction : Tools like SwissADME estimate logP (target: 2–3 for oral bioavailability) and P-glycoprotein substrate risk .

- Quantum Mechanics (QM) : Calculate Fukui indices to identify reactive sites for electrophilic attack .

Case Study : MD simulations revealed that fluorine substitution enhances hydrophobic interactions with kinase targets, aligning with experimental IC50 improvements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.